molecular formula C24H27IN2 B15197243 Bis(3-methylphenyl)diazene;1-iodo-2,3,4,5-tetramethylbenzene

Bis(3-methylphenyl)diazene;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B15197243
M. Wt: 470.4 g/mol
InChI Key: GDPHRJLSJAZORN-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl)diazene: and 1-iodo-2,3,4,5-tetramethylbenzene are aromatic compounds with distinct chemical structures and properties. Bis(3-methylphenyl)diazene is a diazene derivative, characterized by the presence of two phenyl groups substituted with methyl groups at the meta position. 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound with four methyl groups attached to the benzene ring.

Preparation Methods

Bis(3-methylphenyl)diazene: can be synthesized through the azo coupling reaction, where aniline derivatives are diazotized and then coupled with another aromatic compound. The reaction typically involves the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with 3-methylaniline under basic conditions to yield the desired product.

1-iodo-2,3,4,5-tetramethylbenzene: can be prepared through the iodination of 2,3,4,5-tetramethylbenzene. This reaction involves the use of iodine and an oxidizing agent, such as nitric acid or hydrogen peroxide, to introduce the iodine atom into the aromatic ring.

Chemical Reactions Analysis

Bis(3-methylphenyl)diazene: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form azoxy compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens.

1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes substitution reactions, such as:

    Nucleophilic substitution: The iodine atom can be replaced by nucleophiles like hydroxide or amine groups.

    Electrophilic substitution: The methyl groups activate the aromatic ring towards electrophilic substitution reactions, such as nitration and sulfonation.

Scientific Research Applications

Bis(3-methylphenyl)diazene: has applications in various fields, including:

    Chemistry: Used as a precursor in the synthesis of more complex azo compounds and dyes.

    Biology: Studied for its potential use in biological staining and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential use in drug development, particularly in the design of azo-based prodrugs.

    Industry: Used in the production of dyes, pigments, and other colorants.

1-iodo-2,3,4,5-tetramethylbenzene: is used in:

    Organic synthesis: As a building block for the synthesis of more complex organic molecules.

    Material science: Studied for its potential use in the development of new materials with unique electronic and optical properties.

    Pharmaceuticals: Investigated for its potential use in the synthesis of iodinated compounds with medical applications.

Mechanism of Action

The mechanism of action for Bis(3-methylphenyl)diazene involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. Its molecular targets include enzymes and proteins that can be modified through azo coupling reactions.

1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through its ability to participate in substitution reactions, which can modify the structure and function of target molecules. Its molecular targets include nucleophiles that can replace the iodine atom, leading to the formation of new compounds with altered properties.

Comparison with Similar Compounds

Bis(3-methylphenyl)diazene: can be compared to other diazene derivatives, such as azobenzene and hydrazobenzene. Its unique feature is the presence of methyl groups at the meta position, which can influence its reactivity and stability.

1-iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds, such as iodobenzene and 1-iodo-4-methylbenzene. Its uniqueness lies in the presence of four methyl groups, which can enhance its reactivity towards electrophilic substitution reactions.

Similar Compounds

  • Azobenzene
  • Hydrazobenzene
  • Iodobenzene
  • 1-iodo-4-methylbenzene

Properties

Molecular Formula

C24H27IN2

Molecular Weight

470.4 g/mol

IUPAC Name

bis(3-methylphenyl)diazene;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C14H14N2.C10H13I/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14;1-6-5-10(11)9(4)8(3)7(6)2/h3-10H,1-2H3;5H,1-4H3

InChI Key

GDPHRJLSJAZORN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2=CC=CC(=C2)C.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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